
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. These compounds are commonly used as surfactants in various consumer products such as shampoos, conditioners, detergents, and hard surface cleaners . They are known for their amphoteric nature, which allows them to act as both cationic and nonionic surfactants depending on the pH of the solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The reaction generally involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled temperature and pH conditions to yield the desired amine oxide .
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation with hydrogen peroxide. The process includes steps for decolorization and deodorization to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis involves the oxidation of tertiary amines.
Reduction: These compounds can be reduced back to their corresponding amines under specific conditions.
Substitution: They can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the most commonly used oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylamines and alkenes in the case of pyrolytic elimination .
Wissenschaftliche Forschungsanwendungen
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research:
Chemistry: Used as surfactants and stabilizers in various chemical reactions.
Biology: Employed in cell lysis buffers and as detergents in protein purification processes.
Medicine: Investigated for their antimicrobial properties and potential use in disinfectants.
Industry: Widely used in the formulation of cleaning products, personal care items, and industrial cleaners
Wirkmechanismus
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides involves their ability to disrupt lipid membranes due to their amphoteric nature. This disruption leads to the breakdown of cell membranes in microorganisms, making them effective antimicrobial agents. The molecular targets include lipid bilayers and membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauryldimethylamine oxide: Another commonly used amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: Known for its use in personal care products.
Myristamine oxide: Used in various cleaning and personal care formulations.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their broad range of alkyl chain lengths (C12-C18), which provides versatility in their applications. Their ability to function as both cationic and nonionic surfactants depending on the pH makes them highly adaptable for various uses .
Eigenschaften
CAS-Nummer |
17373-30-7 |
|---|---|
Molekularformel |
C17H37NO |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
InChI-Schlüssel |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


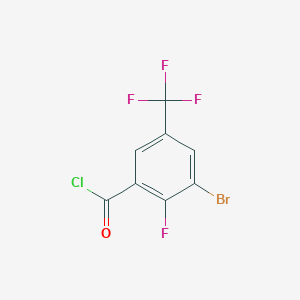


![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
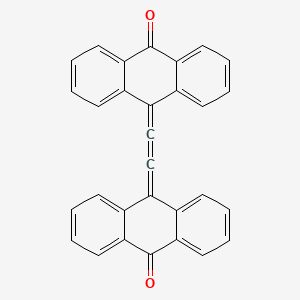
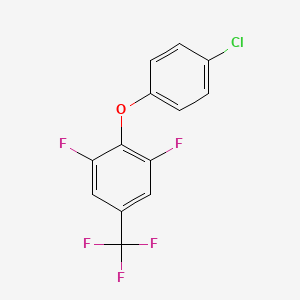

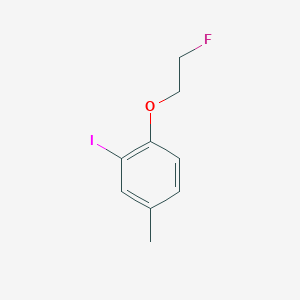
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
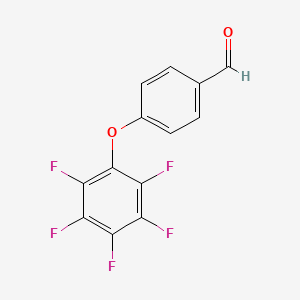

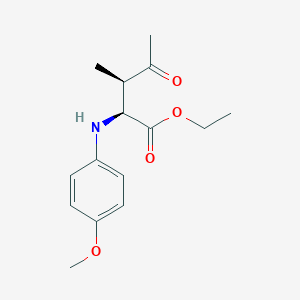
![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)

